molecular formula C8H20ClNSi B3054419 CHLORO(DIISOPROPYLAMINO)DIMETHYLSILANE CAS No. 6026-08-0

CHLORO(DIISOPROPYLAMINO)DIMETHYLSILANE

Cat. No.: B3054419
CAS No.: 6026-08-0
M. Wt: 193.79 g/mol
InChI Key: ZCUFUZPMIIRMCO-UHFFFAOYSA-N
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Description

Chloro(diisopropylamino)dimethylsilane: is a chemical compound with the molecular formula [(CH3)2CH]2NSi(CH3)2Cl . It is a colorless liquid with a molecular weight of 193.79 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(diisopropylamino)dimethylsilane can be synthesized through the reaction of diisopropylamine with dimethyldichlorosilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20ClNSi/c1-7(2)10(8(3)4)11(5,6)9/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFUZPMIIRMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401293
Record name 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-08-0
Record name 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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